D-{Met-Met}

Beschreibung

BenchChem offers high-quality D-{Met-Met} suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-{Met-Met} including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTPOUNUXRBYGW-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCSC)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)N[C@H](CCSC)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structure and Function of D-methionyl-D-methionine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-methionyl-D-methionine is a dipeptide composed of two D-methionine stereoisomers. As a derivative of the essential amino acid methionine, this compound is of significant interest in various fields, including animal nutrition and potentially therapeutic applications. This technical guide provides a comprehensive overview of the structure of D-methionyl-D-methionine, relevant quantitative data of its constituent monomer, detailed experimental protocols for synthesis and analysis, and a review of its known biological signaling pathways.

Chemical Structure of D-methionyl-D-methionine

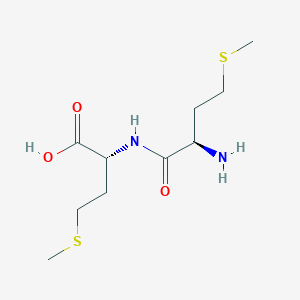

D-methionyl-D-methionine is formed through the condensation of two D-methionine molecules, linked by a peptide bond between the carboxyl group of one molecule and the amino group of the other. The "D" designation refers to the stereochemical configuration at the alpha-carbon of each methionine residue. The systematic IUPAC name for D-methionine is (2R)-2-amino-4-(methylsulfanyl)butanoic acid[1].

Below is a two-dimensional representation of the D-methionyl-D-methionine structure.

References

An In-depth Technical Guide to the Chemical and Physical Properties of D-Methionyl-D-Methionine (D-{Met-Met})

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the dipeptide D-Methionyl-D-Methionine (D-{Met-Met}) is limited in publicly available literature. The following guide has been compiled using data from its constituent amino acid, D-methionine (often using its enantiomer L-methionine as a proxy for physicochemical properties), and closely related methionine-containing dipeptides. General principles of peptide chemistry and analysis are also applied. All data pertaining to analogues are clearly noted.

Core Chemical and Physical Properties

The chemical and physical properties of D-{Met-Met} are determined by its dipeptide structure, composed of two D-methionine residues linked by a peptide bond. These properties are crucial for its handling, formulation, and behavior in biological systems.

Structure and Nomenclature

-

IUPAC Name: (2R)-2-[[(2R)-2-amino-4-(methylthio)butanoyl]amino]-4-(methylthio)butanoic acid

-

Molecular Formula: C₁₀H₂₀N₂O₃S₂

-

Molecular Weight: 280.41 g/mol

-

CAS Number: Not assigned.

Physicochemical Data

| Property | Value (for L-Methionine) | Reference/Note |

| Physical State | White crystalline powder | Based on the properties of L-methionine.[1][2] |

| Melting Point | Decomposes at 281 °C | This value is for L-methionine.[3] The melting point of the dipeptide is expected to be different. |

| Solubility in Water | Soluble (48 g/L at 20 °C) | This value is for L-methionine.[2] Peptide solubility is sequence-dependent; however, short peptides like dipeptides are often water-soluble.[2] The presence of two hydrophobic methylthio groups may slightly decrease the solubility compared to more polar dipeptides. |

| pKa Values | pKa₁ (α-carboxyl) = 2.28pKa₂ (α-amino) = 9.21 | These values are for L-methionine.[3] For D-{Met-Met}, the terminal carboxyl group will have a pKa around 2-3, and the terminal amino group will have a pKa around 9-10. The peptide bond itself is neutral. |

| Isoelectric Point (pI) | 5.74 | This value is for L-methionine.[4] The pI of the dipeptide will be in a similar range, as it has one free amino group and one free carboxyl group. |

| Optical Activity | D-enantiomer | As the dipeptide is composed of two D-amino acids, it will be dextrorotatory. |

Spectroscopic Data

Specific spectroscopic data for D-{Met-Met} is not available. The following describes the expected spectroscopic characteristics based on the analysis of L-methionine and general knowledge of peptide spectroscopy.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of D-{Met-Met} in a suitable solvent (e.g., D₂O) would show characteristic signals for the α-protons, β-protons, γ-protons, and the methyl protons of the two methionine residues. The chemical shifts would be similar to those of L-methionine, with potential slight differences due to the peptide bond. A ¹H-NMR spectrum of L-methionine shows signals around 2.1 ppm (S-CH₃), 2.0-2.2 ppm and 2.5-2.7 ppm (-CH₂-CH₂-), and 3.8 ppm (α-CH).[5][6]

-

¹³C-NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the peptide bond and the terminal carboxyl group, the α-carbons, and the carbons of the side chains. For L-methionine, the approximate chemical shifts are: ~177 ppm (carboxyl), ~56 ppm (α-carbon), ~32 ppm and ~31 ppm (side-chain CH₂), and ~16 ppm (S-CH₃).

1.3.2. Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and sequence of peptides. For D-{Met-Met}, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 281.0995 Da. A characteristic fragmentation pattern for methionine-containing peptides upon collision-induced dissociation (CID) is the neutral loss of the side chain, particularly the loss of methanesulfenic acid (CH₃SOH, 64 Da) from oxidized methionine residues.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of dipeptides like D-{Met-Met}.

Synthesis of D-{Met-Met} via Solid-Phase Peptide Synthesis (SPPS)

The most common method for synthesizing peptides is the Fmoc-based solid-phase peptide synthesis (SPPS).[7][8]

Materials:

-

Fmoc-D-Met-OH

-

Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid)

-

N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a similar coupling agent

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

Protocol:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

The first Fmoc-D-Met-OH is activated with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

The activated amino acid solution is added to the swelled resin and allowed to react for 1-2 hours.

-

-

Fmoc Deprotection:

-

The resin is washed with DMF.

-

A solution of 20% piperidine in DMF is added to the resin and reacted for 10-20 minutes to remove the Fmoc protecting group from the N-terminus.

-

The resin is thoroughly washed with DMF to remove piperidine.

-

-

Second Amino Acid Coupling:

-

The second Fmoc-D-Met-OH is activated as in step 2.

-

The activated amino acid is coupled to the deprotected N-terminus of the resin-bound D-methionine.

-

-

Final Fmoc Deprotection: The Fmoc group of the second D-methionine is removed as in step 3.

-

Cleavage and Deprotection:

-

The peptide-resin is washed with DCM and dried.

-

A cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is added to the resin and reacted for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

The cleavage mixture is filtered, and the peptide is precipitated with cold diethyl ether.

-

The crude peptide is collected by centrifugation, washed with ether, and dried.

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

-

HPLC system with a C18 column.

-

UV detector (monitoring at 214 nm and 280 nm).

Mobile Phase:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

Protocol:

-

The crude peptide is dissolved in a minimal amount of Solvent A.

-

The solution is injected onto the C18 column.

-

A linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) is used to elute the peptide.

-

Fractions containing the purified peptide are collected, and the identity is confirmed by mass spectrometry.

-

The purified fractions are pooled and lyophilized to obtain the final product as a white powder.

Biological Activity and Signaling Pathways

The biological activity of D-{Met-Met} is not well-documented. However, based on the metabolism of D-amino acids and methionine, we can infer its likely fate and effects in a biological system.

Metabolism of D-Amino Acids

D-amino acids are metabolized in mammals primarily by the enzyme D-amino acid oxidase (DAAO), which is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide.[9][10] The α-keto acid of methionine, α-keto-γ-methylthiobutyric acid (KMTB), can then be transaminated to form L-methionine, allowing it to enter the standard methionine metabolic pathways.

Methionine Metabolism

Methionine plays a central role in cellular metabolism.[11][12][13] Its metabolism can be divided into several key pathways:

-

Methionine Cycle: Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine.[12][13][14]

-

Transsulfuration Pathway: Homocysteine can be converted to cysteine, which is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant.[12]

-

Polyamine Synthesis: SAM can be decarboxylated to serve as a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.[12]

The availability of methionine acts as a signal for cell growth and proliferation by activating key metabolic nodes.[7]

Visualizations

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis of D-{Met-Met}

Caption: Workflow for the synthesis of D-{Met-Met} via Fmoc SPPS.

Signaling Pathway: Metabolism of D-{Met-Met}

Caption: Postulated metabolic fate of D-{Met-Met}.

References

- 1. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Methionine | 63-68-3 [chemicalbook.com]

- 3. Methionine - Wikipedia [en.wikipedia.org]

- 4. L-Methionine(63-68-3) 1H NMR [m.chemicalbook.com]

- 5. bmse000044 L-Methionine at BMRB [bmrb.io]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]

- 12. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

The Biological Significance of D-Amino Acid-Containing Peptides: A Technical Guide for Researchers

December 4, 2025

Abstract

The incorporation of D-amino acids into peptides represents a significant departure from the canonical L-amino acid framework of the central dogma of molecular biology. These non-canonical peptides, or D-amino acid-containing peptides (DAACPs), exhibit unique biochemical properties that render them subjects of intense research and therapeutic interest. This technical guide provides an in-depth exploration of the biological functions of DAACPs, their natural occurrence, and their burgeoning applications in drug development. We present a comprehensive overview of their enhanced stability, altered bioactivity, and the signaling pathways they modulate. Detailed experimental protocols for the synthesis, analysis, and evaluation of DAACPs are provided, alongside curated quantitative data on their biological activities to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Peptides, short chains of amino acids, are pivotal signaling molecules in a vast array of physiological processes. The stereochemistry of these constituent amino acids is almost exclusively of the L-configuration in ribosomally synthesized proteins and peptides. However, a fascinating class of peptides containing one or more D-amino acids has been discovered across various life forms, from bacteria to vertebrates.[1] The presence of a D-amino acid residue is not a trivial substitution; it imparts profound changes to the peptide's three-dimensional structure, leading to significant alterations in its biological properties.[2]

The primary advantages conferred by the inclusion of D-amino acids are enhanced proteolytic stability and often, modulated bioactivity.[2] Proteases, the enzymes responsible for peptide and protein degradation, are stereospecific for L-amino acids. Consequently, DAACPs are resistant to enzymatic cleavage, resulting in a significantly longer biological half-life—a highly desirable trait for therapeutic peptides.[2] Furthermore, the altered conformation can lead to increased receptor binding affinity, altered selectivity, and even novel pharmacological profiles compared to their all-L-amino acid counterparts.

This guide will delve into the core biological functions of DAACPs, provide quantitative data on their activities, detail essential experimental methodologies, and visualize key molecular pathways.

Natural Occurrence and Physiological Roles

DAACPs are not mere laboratory curiosities; they are found in nature and play diverse physiological roles. In microorganisms, non-ribosomal peptide synthetases (NRPSs) can directly incorporate D-amino acids into peptides, often yielding antibiotics and other secondary metabolites. In higher organisms, DAACPs typically arise from post-translational modification of ribosomally synthesized L-peptides by specialized enzymes called peptide isomerases.

Examples of naturally occurring DAACPs include:

-

Dermorphins and Deltorphins: Opioid peptides isolated from the skin of frogs of the Phyllomedusa genus. They are potent and selective agonists for the μ- and δ-opioid receptors, respectively, and exhibit analgesic properties.

-

Conotoxins: A diverse family of neurotoxic peptides found in the venom of marine cone snails. Some conotoxins contain D-amino acids, which contribute to their potency and stability as they target various ion channels and receptors in the nervous system.

-

Crustacean Hyperglycemic Hormone (CHH): A neurohormone in crustaceans that regulates blood glucose levels. Some isoforms of CHH contain a D-amino acid, which is crucial for their biological activity.

Quantitative Analysis of Biological Activity

The biological activity of DAACPs is a key area of investigation. The inclusion of D-amino acids can dramatically alter receptor binding affinity and functional potency. The following tables summarize quantitative data for representative DAACPs, dermorphin (B549996) and deltorphin (B1670231) analogs, and conotoxins, highlighting their receptor selectivity and potency.

Table 1: Opioid Receptor Binding Affinities of Dermorphin and Its Analogs

| Peptide/Analog | Receptor Type | Binding Affinity (Ki, nM) | Reference |

| Dermorphin | μ | 0.7 | [3] |

| δ | 62 | [3] | |

| κ | >5000 | [3] | |

| --INVALID-LINK-- amide (DALDA) | μ | Highly Selective | [4] |

| Dermorphin Gene-Associated Peptide (DGAP) | μ | 28,000 | [5] |

| δ | 670 | [5] | |

| [D-Met2]DGAP | μ | >1000 | [5] |

| δ | 0.80 | [5] | |

| Morphine | μ | 1.2 | [6] |

| Morphine-6-glucuronide | μ | 0.6 | [6] |

| Hydromorphone | μ | 0.6 | [6] |

| Hydrocodone | μ | 19.8 | [6] |

Table 2: Opioid Receptor Binding Affinities of Deltorphin I and Its Analogs

| Peptide/Analog | Receptor Type | Binding Affinity (Ki, nM) | Reference |

| [D-Ala2]Deltorphin I | δ | 0.5 (KD) | [7] |

| Deltorphin A | μ | Varies with analog | [8] |

| δ | Varies with analog | [8] | |

| [D-Ala2]Deltorphin II Analogs | δ | High | [9] |

Table 3: Inhibitory Concentrations (IC50) of Selected Conotoxins

| Conotoxin | Target | IC50 (nM) | Reference |

| α-Conotoxin AdIA | α3β2 nAChR | >10,000 | [10] |

| α1β1γδ nAChR | 11.23 | [10] | |

| α-Conotoxin GaIA | α3β2 nAChR | 988.9 | [10] |

| α1β1γδ nAChR | 38.37 | [10] | |

| Conotoxin-Ac1 | NR2B | 8220 |

Key Signaling Pathways

DAACPs exert their biological effects by modulating specific signaling pathways. A prominent example is the action of dermorphin on the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of dermorphin to the MOR initiates a cascade of intracellular events that ultimately lead to analgesia.

Dermorphin-Induced Mu-Opioid Receptor Signaling

Upon binding of dermorphin, the MOR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins (Gi/o). The activated Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to hyperpolarization and reduced neuronal excitability. Downstream effectors of this pathway include the mitogen-activated protein kinase (MAPK) cascade.

Experimental Protocols

The study of DAACPs requires specialized experimental techniques for their synthesis, purification, and characterization. The following sections provide detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected L-amino acids

-

Fmoc-protected D-amino acid

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (L- or D-form, 3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin in the synthesis vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin as in step 2.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and MeOH, and then dry under vacuum.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protease Stability Assay

This protocol describes an in vitro assay to assess the stability of a peptide in the presence of a protease, with analysis by RP-HPLC.

Materials:

-

Peptide stock solution (e.g., 1 mg/mL in water or appropriate buffer)

-

Protease solution (e.g., Trypsin, Chymotrypsin) in a suitable buffer

-

Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system with a C18 column

-

Incubator or water bath at 37°C

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer and the peptide stock solution to a final concentration of 0.1-0.5 mg/mL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Digestion:

-

Add the protease solution to the peptide mixture to initiate the reaction. The final enzyme-to-substrate ratio should be optimized (e.g., 1:50 to 1:100 w/w).

-

Vortex briefly to mix.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

-

-

RP-HPLC Analysis:

-

Analyze each quenched sample by RP-HPLC.

-

Use a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

-

Monitor the elution profile at a specific wavelength (e.g., 214 or 280 nm).

-

-

Data Analysis:

-

Determine the peak area of the intact peptide at each time point.

-

Calculate the percentage of the remaining intact peptide relative to the t=0 time point.

-

Plot the percentage of intact peptide versus time to determine the peptide's half-life in the presence of the protease.

-

Identification of D-Amino Acid-Containing Peptides by LC-MS

This protocol provides a general workflow for the non-targeted identification of DAACPs from a biological sample.

Materials:

-

Biological tissue or sample

-

Extraction buffer (e.g., acidic ethanol)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges

-

6 M HCl in D2O

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

-

LC-MS/MS system

Procedure:

-

Peptide Extraction:

-

Homogenize the biological sample in the extraction buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Partially purify the peptides from the supernatant using SPE.

-

-

Enzymatic Screening:

-

Treat a portion of the peptide extract with aminopeptidase M. This enzyme sequentially cleaves L-amino acids from the N-terminus.

-

Analyze the digested and undigested samples by LC-MS. Peptides that are resistant to digestion are potential DAACP candidates.

-

-

Acid Hydrolysis and Chiral Derivatization:

-

Hydrolyze the purified DAACP candidates in 6 M HCl in D2O to break them down into their constituent amino acids. The use of D2O helps to correct for acid-induced racemization.

-

Derivatize the resulting amino acid mixture with Marfey's reagent. This chiral reagent forms diastereomers with D- and L-amino acids, which can be separated by chromatography.

-

-

Chiral Amino Acid Analysis by LC-MS:

-

Analyze the derivatized amino acid mixture by LC-MS.

-

Compare the retention times of the derivatized amino acids from the sample with those of derivatized D- and L-amino acid standards to identify the presence and identity of any D-amino acids.

-

-

Confirmation by Synthesis and Co-elution:

-

Synthesize the putative DAACP and its all-L-epimer.

-

Analyze the synthetic peptides and the endogenous peptide by LC-MS under identical conditions.

-

Co-elution of the endogenous peptide with the synthetic DAACP confirms its identity and stereochemistry.

-

Therapeutic Applications and Future Perspectives

The unique properties of DAACPs make them highly attractive for therapeutic development. Their enhanced stability overcomes a major hurdle in peptide-based drug design, allowing for less frequent dosing and improved bioavailability. The ability to fine-tune biological activity by introducing D-amino acids opens up possibilities for creating more potent and selective drugs with fewer side effects.

Current and potential therapeutic applications of DAACPs include:

-

Analgesics: As exemplified by dermorphin analogs, DAACPs can be potent and selective agonists for opioid receptors, offering the potential for powerful pain relief with a reduced side-effect profile.

-

Antimicrobial Agents: Many naturally occurring antimicrobial peptides are rich in D-amino acids, which contributes to their efficacy against bacteria. Synthetic DAACPs are being developed as a new class of antibiotics to combat drug-resistant pathogens.

-

Anticancer Therapies: DAACPs are being explored for their ability to selectively target and kill cancer cells.

-

Diagnostic Tools: The stability of DAACPs makes them suitable for use as imaging agents and diagnostic probes.

The field of DAACPs is rapidly evolving. Advances in peptide synthesis, analytical techniques, and computational modeling are accelerating the discovery and development of novel DAACPs with therapeutic potential. As our understanding of the biological roles of these fascinating molecules grows, so too will their impact on medicine and biotechnology.

Conclusion

D-amino acid-containing peptides represent a paradigm shift in our understanding of peptide biology and a promising frontier in drug discovery. Their inherent resistance to proteolysis and the nuanced control over bioactivity afforded by D-amino acid incorporation provide a powerful platform for the development of next-generation peptide therapeutics. This technical guide has provided a comprehensive overview of the biological functions of DAACPs, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular processes. It is our hope that this resource will empower researchers to further explore the exciting potential of these non-canonical peptides and accelerate their translation from the laboratory to the clinic.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of deltorphin with opioid receptors: molecular determinants for affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [D-Ala2]deltorphin II analogs with high affinity and selectivity for delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]

The Enigmatic Presence of D-Methionine and Its Peptides in Nature: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The presence of D-amino acids in living organisms, once considered a biological anomaly, is now recognized as a fundamental aspect of biochemistry with profound implications for physiology and drug development. Among these, D-methionine (D-Met) and its associated peptides are emerging as significant players in a range of biological processes, from bacterial cell wall metabolism to neuromodulation in mammals. This technical guide provides a comprehensive overview of the natural occurrence of D-Met and its peptides, detailing their distribution, metabolic pathways, and physiological roles. Furthermore, it offers a compilation of key experimental protocols for their detection and analysis, alongside visual representations of relevant biological pathways to facilitate a deeper understanding of their function.

Natural Occurrence and Distribution

The distribution of D-methionine and its peptides is widespread across the biological kingdoms, albeit often in trace amounts compared to their L-enantiomers. Their presence has been documented in bacteria, plants, and various animal tissues and fluids.

In Bacteria

Bacteria are a primary source of D-amino acids, where they play crucial roles in the synthesis and modification of peptidoglycan, a major component of the bacterial cell wall. While D-alanine and D-glutamate are the most abundant D-amino acids in peptidoglycan, D-methionine has also been identified in various bacterial species. Its incorporation can influence the structural integrity and antibiotic resistance of the cell wall.

In Plants

The physiological significance of D-methionine in plants is an active area of research. It has been detected in various plant tissues and is thought to be involved in responses to environmental stress and in specific metabolic pathways.

In Animals

In animals, including mammals, D-methionine has been identified in various tissues and physiological fluids such as blood, urine, and cerebrospinal fluid. Its concentrations can vary with age and pathological conditions, suggesting potential roles in physiological and disease processes.

Table 1: Quantitative Data on the Natural Occurrence of D-Methionine

| Biological Source | Organism/Tissue | Concentration/Abundance | Reference |

| Bacteria | Escherichia coli | Variable, dependent on growth phase and conditions | |

| Bacillus subtilis | Component of specific peptide products | ||

| Plants | Arabidopsis thaliana | Trace amounts in leaf and root tissues | |

| Animals | Rat Brain | 0.1 - 1.5 nmol/g tissue | |

| Human Plasma | 0.05 - 0.2 µM | ||

| Human Urine | 1 - 5 µmol/day |

Note: The concentrations can vary significantly based on the detection method, physiological state of the organism, and environmental factors.

Metabolism of D-Methionine

The metabolism of D-methionine is primarily governed by the enzyme D-amino acid oxidase (DAO), which stereospecifically oxidizes D-amino acids to their corresponding α-keto acids. In the case of D-methionine, DAO converts it to α-keto-γ-methylthiobutyric acid. This product can then be transaminated to form L-methionine, thus providing a pathway for the conversion of the D-enantiomer back to its L-form, which can be utilized in protein synthesis and other metabolic pathways.

Caption: Metabolic pathway of D-methionine conversion.

Physiological Roles and Signaling

Emerging evidence suggests that D-methionine and its peptides are not merely metabolic byproducts but may act as signaling molecules in various physiological processes. In the nervous system, D-amino acids, including D-serine and D-aspartate, are known to function as neurotransmitters or neuromodulators by interacting with receptors such as the N-methyl-D-aspartate (NMDA) receptor. While the specific signaling roles of D-methionine are still under investigation, its presence in the brain suggests a potential role in neurotransmission.

Experimental Protocols for Detection and Analysis

The accurate detection and quantification of D-methionine require specialized analytical techniques due to its stereospecific nature and typically low abundance.

Chiral Chromatography Coupled with Mass Spectrometry

This is the gold standard for the analysis of D-amino acids. The protocol involves the separation of D- and L-enantiomers using a chiral column followed by sensitive detection using a mass spectrometer.

Experimental Workflow:

-

Sample Preparation: Homogenization of tissues or deproteinization of fluids, followed by solid-phase extraction to remove interfering substances.

-

Derivatization (Optional but Recommended): To enhance volatility and chromatographic separation, amino acids are often derivatized with reagents such as N(O,S)-ethoxycarbonyl ethoxy ester.

-

Chromatographic Separation: Injection of the derivatized sample onto a chiral gas chromatography (GC) or liquid chromatography (LC) column. A temperature or solvent gradient is applied to elute the enantiomers at different retention times.

-

Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electron ionization for GC or electrospray ionization for LC) and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for high specificity and sensitivity.

-

Quantification: The concentration of D-methionine is determined by comparing its peak area to that of a known concentration of an internal standard (often a stable isotope-labeled D-methionine).

Caption: Workflow for D-methionine analysis.

Enzymatic Assays

Enzymatic methods offer a high-throughput and cost-effective alternative for the quantification of D-methionine. These assays typically utilize the high specificity of D-amino acid oxidase.

Assay Protocol:

-

Reaction Mixture Preparation: A reaction buffer containing D-amino acid oxidase, a peroxidase (e.g., horseradish peroxidase), and a chromogenic or fluorogenic substrate (e.g., Amplex Red) is prepared.

-

Sample Addition: The biological sample is added to the reaction mixture.

-

Enzymatic Reaction: DAO specifically oxidizes D-methionine, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by the peroxidase to oxidize the substrate, leading to a change in color or fluorescence.

-

Detection: The absorbance or fluorescence is measured using a plate reader.

-

Quantification: The concentration of D-methionine in the sample is determined by comparing the signal to a standard curve generated with known concentrations of D-methionine.

Future Directions and Implications for Drug Development

The study of D-methionine and its peptides is a rapidly evolving field. A deeper understanding of their physiological roles could unveil novel therapeutic targets for a variety of diseases, including neurological disorders and bacterial infections. The incorporation of D-methionine into peptide-based drugs is also a promising strategy to enhance their stability against proteolytic degradation, thereby improving their pharmacokinetic properties. Continued research, aided by advanced analytical techniques, will be crucial in unlocking the full potential of these enigmatic molecules.

Technical Guide: D-Methionyl-D-methionine (D-{Met-Met})

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical information regarding the dipeptide D-Methionyl-D-methionine, herein referred to as D-{Met-Met}.

Core Chemical Data

D-{Met-Met} is the dipeptide composed of two D-methionine residues. The molecular formula and CAS (Chemical Abstracts Service) registry number are essential identifiers for this compound in research and development.

| Identifier | Value | Source |

| Chemical Name | D-Methionyl-D-methionine | N/A |

| Synonyms | H-D-Met-D-Met-OH | [1] |

| CAS Number | 89680-20-6 | [1][2] |

| Molecular Formula | C10H20N2O3S2 | [1] |

| Molecular Weight | 280.41 g/mol | [1] |

Note: The CAS number 52715-93-2 is associated with Methionylmethionine without specified stereochemistry or as a mixture of stereoisomers (DL-methionyl-DL-methionine) and should not be used to specifically identify D-{Met-Met}[3].

Experimental Protocols and Signaling Pathways

Visualized Relationships

To aid in conceptualization, the following diagrams illustrate the fundamental molecular relationship and a generalized workflow for its investigation.

Caption: Molecular structure relationship of D-{Met-Met}.

Caption: A generalized workflow for the investigation of D-{Met-Met}.

References

Introduction: The Mirror Image Advantage in Peptide Science

An In-depth Technical Guide to the Discovery and History of D-Dipeptides in Research

Peptides, short chains of amino acids, are fundamental to countless biological processes and represent a significant class of therapeutic agents. The constituent amino acids, with the exception of glycine, are chiral molecules existing in two mirror-image forms, or enantiomers: the L (levo-rotatory) and D (dextro-rotatory) forms. While proteins in nearly all known life forms are exclusively composed of L-amino acids, the incorporation of D-amino acids to create D-peptides and D-dipeptides has emerged as a powerful strategy in research and drug development.

The primary advantage of D-peptides lies in their remarkable resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for breaking down peptides and proteins, are stereospecific and primarily recognize L-amino acid sequences.[2] By substituting L-amino acids with their D-enantiomers, researchers can create peptides that are largely invisible to these degradative enzymes, significantly increasing their stability and plasma half-life.[1][3] This enhanced stability makes D-dipeptides and larger D-peptides highly attractive candidates for therapeutic applications, surmounting one of the major hurdles in the development of peptide-based drugs.[3][4][5]

This technical guide explores the discovery and history of D-dipeptides, presenting key quantitative data, detailed experimental protocols for their synthesis and characterization, and visualizations of their interaction with cellular signaling pathways.

A Brief History: From Fischer's Vision to Modern Therapeutics

The journey into peptide science began with the pioneering work of German chemist Emil Fischer. At the turn of the 20th century, Fischer proposed that amino acids were linked via what he termed "peptide bonds."[6] In 1901, he successfully synthesized the first dipeptide, glycylglycine, laying the foundational groundwork for the field.[6] This achievement, which contributed to his 1902 Nobel Prize in Chemistry, transformed the abstract concept of peptides into tangible molecules.[6]

While early work focused on L-peptides, the deliberate use of D-amino acids to enhance peptide properties gained traction as scientists sought to overcome the inherent instability of natural peptides. The realization that D-peptides could resist proteolysis opened new avenues for creating robust therapeutic agents.[1][2] This led to the development of techniques like "mirror-image phage display" for screening D-peptides that can bind to natural L-protein targets, a significant breakthrough for developing biostable inhibitors. Over the years, research has demonstrated the utility of D-dipeptides and D-peptides in a range of applications, including Alzheimer's disease therapy, antimicrobial agents, and as tools to modulate cellular signaling.[4][6][7]

Quantitative Data on D-Dipeptide Properties

The unique properties of D-dipeptides, particularly their stability and biological activity, have been quantified in numerous studies. The following tables summarize key data for researchers and drug developers.

Table 1: Pharmacokinetic Properties of a Therapeutic D-Peptide (RD2)

This table presents pharmacokinetic data for RD2, a D-peptide developed to be therapeutically active against toxic β-amyloid oligomers in the context of Alzheimer's disease.[4]

| Parameter | Value | Administration Route | Reference |

| Terminal Half-Life (Plasma) | > 2 days | Intravenous (i.v.) | [4] |

| Maximal Brain Concentration per Dose (Cmax/D) | 0.06 (µg/g)/(mg/kg) | i.v., Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) | [4] |

| Brain/Plasma Ratio | 0.7 - 1.0 | i.v., i.p., s.c., p.o. | [4] |

| Bioavailability | High | i.p., s.c., p.o. | [4] |

Table 2: Antimicrobial Activity of D-Amino Acid-Containing Peptides

This table shows the Minimum Inhibitory Concentration (MIC) values, a measure of antimicrobial activity, for peptides against various bacterial strains. The inclusion of D-amino acids can enhance stability while retaining potent activity.

| Peptide | Organism | MIC (µM) | Reference |

| D1 (AArIILrWrFR) | E. coli ATCC 25922 | >256 | [7] |

| P. aeruginosa ATCC 27853 | >256 | [7] | |

| S. aureus ATCC 29213 | 64 | [7] | |

| B. subtilis ATCC 6633 | 32 | [7] | |

| Cap18 | S. enterica ser. Typhimurium | 2 | [8] |

| E. coli ATCC25922 | 2 | [8] | |

| P. aeruginosa ATCC27853 | 4 | [8] | |

| S. aureus ATCC29213 | 8 | [8] | |

| Melittin | S. aureus ATCC29213 | 4 | [8] |

| E. faecalis ATCC29212 | 4 | [8] |

Note: Lower MIC values indicate higher antimicrobial activity. D1 contains D-Arginine (r).

Table 3: Enzymatic Stability of Dipeptides

The stability of dipeptides against enzymatic degradation is a critical parameter for their therapeutic potential. This table presents data on the stability of various dipeptides in the presence of intestinal enzymes.

| Dipeptide | Stability Classification* | N-Terminal Residue Property | C-Terminal Residue Property | Reference |

| Pro-X | Stable | Proline | Any | [9] |

| Gly-X | Stable | Glycine | Any | [9] |

| Asp-X | Stable | Aspartic Acid | Any | [9] |

| X-Pro | Stable | Any | Proline | [9] |

| X-Ser | Stable | Any | Serine | [9] |

| X-Thr | Stable | Any | Threonine | [9] |

*Stability is defined as >75% of the peptide remaining after 60 minutes of simulated intestinal digestion.[9]

Experimental Protocols

The synthesis and purification of D-dipeptides are critical processes that require meticulous execution. The following protocols provide a detailed methodology for these procedures.

Solid-Phase Synthesis of a D-Dipeptide (e.g., D-Ala-D-Leu-NH₂) using Fmoc Chemistry

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a D-dipeptide amide using the widely adopted Fmoc/tBu strategy.

1. Resin Selection and Preparation:

-

Resin Selection: For a C-terminal amide, use Rink Amide resin.[9][10] For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is suitable.[10]

-

Resin Swelling: Place the Rink Amide resin (e.g., 0.1 mmol scale) into a manual SPPS reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes. After swelling, drain the DMF.[10][11]

2. First Amino Acid Coupling (Fmoc-D-Leu-OH):

-

Activation: In a separate vial, dissolve Fmoc-D-Leu-OH (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture and vortex for 1-2 minutes to pre-activate the amino acid.[11]

-

Coupling: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.[11]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[11]

3. Fmoc Deprotection:

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.[9][10]

-

Agitate for 5-10 minutes. Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes to ensure complete removal of the Fmoc protecting group.[9]

-

Wash the resin extensively with DMF (5 times) and DCM (3 times) to remove piperidine and dibenzofulvene byproducts.[11]

4. Second Amino Acid Coupling (Fmoc-D-Ala-OH):

-

Repeat the activation and coupling steps described in 4.1.2, using Fmoc-D-Ala-OH.

-

Monitor the reaction for completion using a qualitative method like the Kaiser test to detect free primary amines. A negative Kaiser test (beads remain colorless) indicates a complete coupling reaction.

-

Wash the resin as described in 4.1.2.

5. Final Fmoc Deprotection:

-

Repeat the deprotection procedure described in 4.1.3 to remove the Fmoc group from the N-terminal D-Alanine.

6. Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A common mixture for tBu-based side chain protecting groups is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[11]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[11]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitate the crude peptide from the TFA solution by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.

-

Dry the crude peptide pellet under vacuum.

Purification by Preparative RP-HPLC

-

Column: Use a preparative C18 reversed-phase column.[3]

-

Solvents:

-

Mobile Phase A: 0.1% TFA in water.[12]

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).[3][12]

-

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small amount of ACN or DMSO if necessary for solubility.[3]

-

Inject the sample onto the preparative HPLC system.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 30 minutes) at an appropriate flow rate for the column size.[3]

-

Monitor the elution profile using a UV detector at 210-220 nm.[13]

-

Collect fractions corresponding to the main peptide peak.

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a white, fluffy powder.[12]

-

Characterization

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 water/acetonitrile).

-

Analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Confirm the identity of the peptide by matching the observed molecular weight with the calculated theoretical mass.[14]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire 1D (¹H) and 2D (e.g., COSY, TOCSY) NMR spectra to confirm the amino acid composition and sequence.[5][15]

-

The chemical shifts and coupling constants provide detailed structural information about the dipeptide.[15]

-

Visualizing D-Dipeptide Research Concepts

Experimental Workflow for D-Dipeptide Synthesis and Analysis

The following diagram illustrates the logical flow from starting materials to the final, characterized D-dipeptide.

Potential Interaction of D-Dipeptides with the mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors and nutrients like amino acids.[1][8] Amino acids, particularly leucine (B10760876) and arginine, are known to activate mTOR Complex 1 (mTORC1).[16][17] Research has shown that D-amino acid analogs can compete with their L-counterparts for binding to upstream amino acid sensors, thereby modulating mTORC1 activity.[6] The following diagram illustrates this pathway and the potential point of intervention for D-peptides or their constituent D-amino acids.

Conclusion and Future Perspectives

The discovery and development of D-dipeptides represent a significant advancement in peptide research. By leveraging the inherent stability of the D-amino acid configuration, scientists have been able to design peptide-based molecules with dramatically improved pharmacokinetic profiles. From their historical roots in the foundational work of Emil Fischer to their current application in targeting complex diseases and combating antimicrobial resistance, D-dipeptides have proven to be a versatile and powerful tool. The detailed protocols and quantitative data provided in this guide aim to equip researchers with the necessary information to explore and expand the applications of these promising molecules. As synthesis techniques become more refined and our understanding of their biological interactions deepens, D-dipeptides are poised to play an increasingly important role in the future of medicine and biotechnology.

References

- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? | MDPI [mdpi.com]

- 3. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]

- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Seeking mTORC1 Inhibitors Through Molecular Dynamics Simulation of Arginine Analogs Inhibiting CASTOR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. waters.com [waters.com]

- 14. Structure Characterization of a Disordered Peptide Using In-Droplet Hydrogen/Deuterium Exchange Mass Spectrometry and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 16. Amino acids mediate mTOR/raptor signaling through activation of class 3 phosphatidylinositol 3OH-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

D-Methionyl-D-Methionine (D-{Met-Met}): A Technical Overview of Current Research and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of research on D-methionyl-D-methionine (D-{Met-Met}). While direct therapeutic applications in human disease are not yet established in scientific literature, this document consolidates the existing data, primarily from animal nutrition and aquaculture studies, to inform researchers of its known biological effects and potential avenues for future investigation. The primary focus of current research lies in the use of DL-methionyl-DL-methionine as a highly bioavailable source of methionine in aquatic species, where it has demonstrated significant benefits to growth, intestinal integrity, and immune function. This guide details the experimental protocols from key studies, presents quantitative data in a structured format, and visualizes the implicated signaling pathways and experimental workflows.

Introduction

Methionine, an essential sulfur-containing amino acid, is crucial for protein synthesis and various metabolic processes. Its D-isomer and dipeptide forms, such as D-methionyl-D-methionine, have been investigated for their nutritional and potential therapeutic properties. D-{Met-Met} is a dipeptide composed of two D-methionine residues. The commercially available form is often a mixture of stereoisomers, DL-methionyl-DL-methionine, which has garnered attention in the field of animal nutrition, particularly in aquaculture, due to its low water solubility and enhanced absorption compared to free methionine.[1][2] This guide synthesizes the findings from these studies to provide a foundational understanding for researchers exploring the broader applications of this dipeptide.

Known Biological and Physiological Effects

Research to date has primarily focused on the effects of DL-methionyl-DL-methionine as a feed additive in aquaculture. These studies have revealed several key biological effects:

-

Improved Growth Performance: Supplementation with DL-methionyl-DL-methionine has been shown to improve weight gain and feed efficiency in various aquatic species, including white leg shrimp (Litopenaeus vannamei) and largemouth bass (Micropterus salmoides).[3][4]

-

Enhanced Intestinal Health: Studies in grass carp (B13450389) (Ctenopharyngodon idella) and domestic pigeons have indicated that this dipeptide improves intestinal morphology, strengthens the intestinal physical barrier, and promotes the proliferation and differentiation of intestinal cells.[5][6] This is potentially mediated through the activation of signaling pathways such as Wnt/β-catenin and Nrf2/Keap1.[5][6]

-

Modulation of Immune and Antioxidant Responses: DL-methionyl-DL-methionine has been observed to enhance the immune and antioxidative capacity of shrimp and fish.[3][4] This includes increased activity of antioxidant enzymes and a reduction in oxidative damage markers.[6]

It is important to note that the nutritional potency of D-methionyl-D-methionine in mammals appears to be lower than that of L-methionine. A mouse growth assay reported its potency to be between 4% and 40% of L-methionine.[1][4][7]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from key studies on the effects of DL-methionyl-DL-methionine supplementation.

Table 1: Effects of DL-methionyl-DL-methionine on Growth Performance in White Leg Shrimp (Litopenaeus vannamei) [3]

| Parameter | Basal Diet (7% Fishmeal) | Basal Diet + 0.15% Met-Met | Positive Control (20% Fishmeal) |

| Weight Gain Rate (%) | Significantly lower than PC | Significantly increased vs. Basal | - |

| Feed Efficiency | Significantly lower than PC | Significantly increased vs. Basal | - |

| Malondialdehyde | - | Significantly lower than Basal | Significantly lower than Basal |

| Phenol (B47542) Oxidase Content | - | Highest among all groups | - |

| Peroxidase Activity | - | Highest among all groups | - |

| Total Antioxidant Capacity | - | Highest among all groups | - |

| Intestinal Wall Thickness | - | Highest (similar to PC) | Highest (similar to 0.15% Met-Met) |

Table 2: Effects of DL-methionyl-DL-methionine on Growth and Feed Conversion in Largemouth Bass (Micropterus salmoides) [4]

| Parameter | 25% Fishmeal Diet | Low Fishmeal + 0.10% Met-Met | Low Fishmeal + 0.40% DL-Met |

| Growth Promotion | - | Promoted growth | Promoted growth |

| Feed Conversion Ratio (FCR) | - | Decreased FCR | - |

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the effects of D-{Met-Met} are still under investigation. However, studies in animal models have implicated the following signaling pathways:

Nrf2/Keap1 Signaling Pathway

In juvenile grass carp, optimal supplementation with DL-methionyl-DL-methionine was found to decrease intestinal oxidative damage. This effect was associated with the activation of the Nrf2/Keap1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[6]

Caption: Nrf2/Keap1 signaling pathway activated by DL-{Met-Met}.

Wnt/β-catenin Signaling Pathway

A study in domestic pigeons suggested that dietary supplementation with DL-methionine or DL-methionyl-DL-methionine activates the Wnt/β-catenin signaling pathway in the jejunum, leading to increased intestinal development and cell proliferation.[5]

Caption: Wnt/β-catenin pathway in intestinal development.

Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited.

Animal Feeding Trial Protocol (Aquaculture)

The general protocol for evaluating the effects of DL-methionyl-DL-methionine in aquatic species involves a controlled feeding trial.

Objective: To determine the effects of dietary supplementation of DL-{Met-Met} on growth performance, feed utilization, and physiological responses.

Experimental Animals: A specific species and life stage are chosen (e.g., juvenile grass carp, white leg shrimp). Animals are typically acclimated to the experimental conditions before the trial begins.

Diet Formulation:

-

A basal diet is formulated to be deficient or marginal in methionine.

-

A positive control diet is formulated with an adequate level of methionine, often from a standard source like fishmeal.

-

Experimental diets are created by supplementing the basal diet with graded levels of DL-{Met-Met}.

-

All diets are formulated to be isonitrogenous and isoenergetic.

Experimental Design:

-

Animals are randomly distributed into experimental units (e.g., tanks or cages).

-

Each dietary treatment is replicated multiple times.

-

Animals are fed the experimental diets for a specified period (e.g., 10 weeks).

-

Feeding is typically done to satiation, and feed intake is recorded.

Data Collection and Analysis:

-

Growth Performance: Weight gain, specific growth rate, and feed conversion ratio are calculated.

-

Sample Collection: At the end of the trial, tissue samples (e.g., intestine, liver, muscle) and blood are collected for analysis.

-

Biochemical Assays: Analysis of antioxidant enzyme activities (e.g., SOD, CAT), lipid peroxidation (e.g., MDA levels), and immune parameters (e.g., lysozyme (B549824) activity, phenol oxidase).

-

Histological Analysis: Intestinal morphology is examined by measuring villus height and crypt depth.

-

Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) is used to measure the expression of genes related to tight junctions, apoptosis, and signaling pathways.

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Caption: Generalized workflow for an aquaculture feeding trial.

Future Directions and Conclusion

The current body of research provides a solid foundation for the use of DL-methionyl-DL-methionine as a nutritional supplement in aquaculture. Its beneficial effects on growth, intestinal health, and antioxidant status are well-documented in several species.

However, there is a notable absence of research on the therapeutic applications of D-{Met-Met} in mammalian models and human diseases. Future research could explore:

-

The metabolism and pharmacokinetics of D-{Met-Met} in mammals.

-

Its potential as a modulator of intestinal health and the gut microbiome in terrestrial animals and humans.

-

The antioxidant properties of D-{Met-Met} and its potential role in mitigating oxidative stress-related conditions.

-

Investigation of its effects on the Wnt/β-catenin and Nrf2/Keap1 signaling pathways in mammalian cells.

References

- 1. researchgate.net [researchgate.net]

- 2. aquaasiapac.com [aquaasiapac.com]

- 3. D-Met | 500 mg | Tablet | Ad-din Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationships of Enkephalin-Like Peptides | Annual Reviews [annualreviews.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

D-{Met-Met}: A Technical Whitepaper on a Hypothetical Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide D-{Met-Met}, composed of two D-methionine residues, represents a novel molecular entity with potential therapeutic applications. Due to the inherent resistance of D-amino acid-containing peptides to proteolysis, D-{Met-Met} is expected to exhibit significantly enhanced stability in biological systems compared to its L-isomer. This technical guide outlines a hypothetical mechanism of action for D-{Met-Met}, drawing upon established principles of D-amino acid biochemistry, peptide transport, and the known biological activities of D-methionine. We propose a multi-faceted mechanism encompassing cellular uptake, intracellular processing, and modulation of oxidative stress pathways. This document provides a framework for future research, including detailed experimental protocols and data presentation structures to facilitate the investigation of D-{Met-Met} as a potential therapeutic agent.

Introduction: The Rationale for D-{Met-Met}

Peptide-based therapeutics offer high specificity and potency but are often limited by their poor stability in vivo due to rapid degradation by proteases. The substitution of L-amino acids with their D-enantiomers is a well-established strategy to overcome this limitation.[1][2][3] D-amino acid-containing peptides are less recognized by common proteases, leading to a longer biological half-life and potentially improved therapeutic efficacy.[2][3][4]

Methionine, an essential sulfur-containing amino acid, is a key component in numerous metabolic pathways and a precursor to the major intracellular antioxidant, glutathione (B108866).[5] The D-isomer of methionine (D-Met) has demonstrated protective effects against noise-induced hearing loss, likely through its direct antioxidant activities and modulation of endogenous antioxidant systems.[6][7]

This whitepaper explores the potential mechanism of action of D-{Met-Met}, a dipeptide composed of two D-methionine residues. We hypothesize that D-{Met-Met} combines the enhanced stability of a D-peptide with the antioxidant and metabolic potential of its constituent D-methionine molecules.

Proposed Mechanism of Action

The proposed mechanism of action for D-{Met-Met} can be conceptualized in three key stages:

-

Cellular Uptake and Bioavailability: Overcoming the challenge of cellular entry.

-

Intracellular Processing: Hydrolysis into constituent D-methionine.

-

Pharmacological Effects: Modulation of cellular pathways, primarily related to oxidative stress.

Cellular Uptake: A Hurdle and Potential Solutions

A significant challenge for D-peptides is their poor cellular uptake, as they are not typically substrates for endogenous peptide transporters.[8] However, several mechanisms could facilitate the entry of D-{Met-Met} into cells:

-

Endocytosis and Macropinocytosis: Studies have shown that conjugation of D-peptides with molecules like taurine (B1682933) can significantly boost their cellular uptake via dynamin-dependent endocytosis and macropinocytosis.[8][9][10] While D-{Met-Met} itself may not be readily taken up, formulation strategies could leverage these pathways.

-

Passive Diffusion: As a small dipeptide, a minor component of uptake may occur via passive diffusion across the cell membrane, though this is likely to be inefficient.

Intracellular Fate: Hydrolysis and Release of D-Methionine

Once inside the cell, we hypothesize that D-{Met-Met} is hydrolyzed by intracellular peptidases into two molecules of D-methionine. While D-peptides are resistant to many proteases, some intracellular enzymes may possess the capability to cleave this bond, albeit at a slower rate than the L-L isomer.

Molecular Actions of D-Methionine

The released D-methionine is proposed to be the primary effector molecule. Its actions are likely multifaceted:

-

Direct Antioxidant Activity: D-methionine can act as a direct scavenger of reactive oxygen species (ROS), contributing to the reduction of oxidative stress.[6]

-

Modulation of Endogenous Antioxidant Pathways: D-methionine has been shown to influence the activity of key antioxidant enzymes such as superoxide (B77818) dismutase and catalase.[7] It may also impact the glutathione pathway, a central component of cellular antioxidant defense.[6]

-

Metabolic Integration: A portion of the D-methionine may be converted to L-methionine by D-amino acid oxidase, allowing it to enter mainstream metabolic pathways, including protein synthesis and the generation of S-adenosylmethionine (SAM), a universal methyl donor.

Data Presentation: Quantitative Analysis Framework

To rigorously evaluate the proposed mechanism, quantitative data should be collected and organized as follows:

| Parameter | Experimental System | Measurement | Unit | Expected Outcome with D-{Met-Met} |

| Enzymatic Stability | Human Serum | Half-life (t½) | hours | Significantly increased vs. L-{Met-Met} |

| Cellular Uptake | Cultured Cells (e.g., HeLa, SH-SY5Y) | Intracellular Concentration | µM | Low, but detectable |

| Uptake Enhancement | Cultured Cells with conjugated D-{Met-Met} | Fold-increase in uptake | - | >10-fold increase[8] |

| Intracellular Hydrolysis | Cell Lysates | Rate of D-Met appearance | µM/min/mg protein | Slower than L-{Met-Met} |

| ROS Scavenging | Cell-based ROS assay (e.g., DCFDA) | % Reduction in ROS | % | Dose-dependent decrease |

| Enzyme Activity | Cell Lysates | SOD, Catalase, GPx activity | U/mg protein | Dose-dependent modulation[7] |

| Glutathione Levels | Cell Lysates | GSH/GSSG Ratio | - | Increase in ratio |

Experimental Protocols

Detailed methodologies are crucial for the validation of the proposed mechanism.

Protocol 1: Assessment of D-{Met-Met} Stability

-

Objective: To determine the in vitro stability of D-{Met-Met} in human serum.

-

Materials: D-{Met-Met}, L-{Met-Met} (control), human serum (pooled), HPLC-MS system.

-

Procedure:

-

Incubate D-{Met-Met} and L-{Met-Met} at a final concentration of 100 µM in 90% human serum at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Quench the reaction by adding an equal volume of 10% trichloroacetic acid to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for the concentration of the intact dipeptide using a validated HPLC-MS method.

-

Calculate the half-life (t½) for each dipeptide.

-

Protocol 2: Evaluation of Cellular Uptake

-

Objective: To quantify the cellular uptake of D-{Met-Met}.

-

Materials: Fluorescently labeled D-{Met-Met} (e.g., FITC-D-{Met-Met}), cell line of interest, cell culture medium, flow cytometer.

-

Procedure:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Treat cells with varying concentrations of FITC-D-{Met-Met} (e.g., 10, 50, 100 µM) for a defined period (e.g., 4 hours).

-

Wash cells three times with cold PBS to remove extracellular peptide.

-

Trypsinize and resuspend cells in PBS.

-

Analyze the fluorescence intensity of the cell suspension using a flow cytometer to quantify uptake.

-

(Optional) Use confocal microscopy to visualize intracellular localization.

-

Protocol 3: Measurement of Intracellular ROS Levels

-

Objective: To assess the effect of D-{Met-Met} on intracellular reactive oxygen species.

-

Materials: D-{Met-Met}, cell line, DCFDA cellular ROS detection assay kit, hydrogen peroxide (H₂O₂) as a positive control.

-

Procedure:

-

Plate cells in a 96-well black-walled plate.

-

Pre-treat cells with D-{Met-Met} at various concentrations for 24 hours.

-

Induce oxidative stress by treating with H₂O₂ for 1 hour.

-

Load cells with the DCFDA probe according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a plate reader.

-

Normalize the fluorescence values to a non-treated control and express the results as a percentage reduction in ROS.

-

Visualizations: Pathways and Workflows

Proposed Signaling Pathway

Caption: Hypothetical intracellular signaling pathway of D-{Met-Met}.

Experimental Workflow for Stability Analysis

Caption: Workflow for assessing the enzymatic stability of D-{Met-Met}.

Conclusion and Future Directions

The D-{Met-Met} dipeptide presents a promising scaffold for developing novel therapeutics, particularly for conditions associated with high oxidative stress. Its inherent stability is a significant advantage over L-peptide counterparts. The proposed mechanism of action, centered on cellular uptake, intracellular hydrolysis, and subsequent antioxidant activity of D-methionine, provides a solid foundation for future research.

Key future directions include:

-

Synthesis and Characterization: Chemical synthesis and full characterization of D-{Met-Met}.

-

In Vitro Validation: Systematic execution of the experimental protocols outlined in this guide to validate the proposed mechanism.

-

Pharmacokinetic Studies: In vivo studies to determine the pharmacokinetic profile of D-{Met-Met}.

-

Efficacy Studies: Evaluation of D-{Met-Met} in relevant animal models of diseases characterized by oxidative stress.

This technical guide serves as a roadmap for the scientific community to explore the full therapeutic potential of D-{Met-Met}.

References

- 1. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Preloaded D-methionine protects from steady state and impulse noise-induced hearing loss and induces long-term cochlear and endogenous antioxidant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "D-METHIONINE (D-MET) MECHANISMS UNDERLYING OTOPROTECTION FROM NOISE- A" by Daniel Fox [opensiuc.lib.siu.edu]

- 8. Taurine Boosts Cellular Uptake of Small D-Peptides for Enzyme-Instructed Intracellular Molecular Self-Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cellular Uptake of A Taurine-Modified, Ester Bond-Decorated D-Peptide Derivative via Dynamin-Based Endocytosis and Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of D-Dipeptide-Protein Interactions: A Technical Guide Using D-{Met-Met} and the MppA Receptor as a Model System

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive framework for the in silico modeling of D-dipeptide binding to protein targets. Due to the scarcity of direct research on D-methionyl-D-methionine (D-{Met-Met}), this paper establishes a robust modeling workflow using a validated proxy system: the Escherichia coli periplasmic murein peptide-binding protein, MppA. MppA is an ideal model as it naturally binds a peptide containing a D-amino acid, L-alanyl-γ-D-glutamyl-meso-diaminopimelate (murein tripeptide or Mtp), making it a suitable surrogate for studying the principles of D-dipeptide recognition.

Introduction: The Significance of D-Amino Acid Peptides

While L-amino acids are the canonical building blocks of proteins, peptides containing D-amino acids are increasingly recognized for their biological importance and therapeutic potential. They are found in bacterial cell walls, are produced by various organisms as signaling molecules or defense agents, and are more resistant to proteolytic degradation than their L-counterparts, making them attractive candidates for drug development. Understanding the structural basis of their interactions with protein targets is crucial for designing novel therapeutics.

In silico modeling offers a powerful, cost-effective approach to predict, analyze, and optimize these interactions at a molecular level before committing to extensive experimental validation. This guide outlines the core computational and experimental methodologies required for such an investigation.

The Model System: D-{Met-Met} and the MppA Receptor

2.1. The Ligand: D-{Met-Met}

D-methionyl-D-methionine is a dipeptide composed of two D-isomers of methionine. While its specific biological roles are not extensively characterized, its structural properties—hydrophobicity, flexibility, and the presence of a thioether group—make it an interesting subject for binding studies.

2.2. The Receptor: E. coli MppA

MppA is a periplasmic binding protein (PBP) in E. coli responsible for the uptake of murein tripeptide (Mtp), a component of the bacterial cell wall. Its function is critical for cell wall recycling. MppA's natural ability to recognize and bind a peptide containing a D-glutamate residue makes it an excellent model system for investigating the binding of other D-amino acid-containing peptides like D-{Met-Met}.

Quantitative Binding Data

While direct experimental binding data for the D-{Met-Met}–MppA interaction is not available in the literature, the known affinity of MppA for its native ligand provides a crucial benchmark for in silico predictions. Computational models should aim to predict binding energies that are reasonably consistent with experimentally determined values for similar ligands.

| Receptor | Ligand | Method | Binding Affinity (Kd) | Reference |

| E. coli MppA | Murein Tripeptide (Mtp) | Not Specified | 250 nM | [1] |

Proposed In Silico Modeling Workflow